2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C19H17N5O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17N5O/c1-25-16-7-4-14(5-8-16)6-9-18-22-19-21-12-10-17(24(19)23-18)15-3-2-11-20-13-15/h2-5,7-8,10-13H,6,9H2,1H3 |
InChI Key |
LCTNYXUTVDBDHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyridyl Group Installation at Position 7
Introducing the 3-pyridyl group at position 7 often employs cross-coupling reactions. A Suzuki-Miyaura coupling between a brominated triazolo[1,5-a]pyrimidine intermediate and 3-pyridylboronic acid achieves this transformation. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/ethanol mixtures at reflux are standard.
Optimized Protocol
-
Substrate : 7-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : None required
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : Toluene/EtOH (3:1)
-
Temperature : 80°C, 12 h
Regioselective Synthesis and Isomer Control
Regioselectivity in triazolo[1,5-a]pyrimidine synthesis is governed by the electronic and steric properties of reactants. Using 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones favors 7-aryl-5-methyl isomers, while 1-aryl-2-buten-1-ones yield 5-aryl-7-methyl derivatives. For the target compound, substituting the diketone with a pyridyl-containing enone ensures correct regiochemistry at position 7.
Catalytic and Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and recyclable catalysts. A study demonstrated that silica-supported HClO₄ catalyzes cyclocondensation of aminotriazoles and diketones at 80°C, achieving 85% yield with minimal waste. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high regioselectivity (>95%).
Analytical Characterization and Quality Control
Successful synthesis is confirmed via:
-
NMR : Distinct singlet for triazolo N–H (~δ 8.9 ppm), aromatic protons (δ 6.8–8.5 ppm).
-
HPLC : Purity >98% using C18 column, acetonitrile/water gradient.
-
MS : [M+H]⁺ at m/z 332.4, consistent with molecular formula.
Challenges and Optimization Strategies
-
Low Yields in Coupling Steps : Using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) improves C–N bond formation yields to >80%.
-
Byproduct Formation : Adding molecular sieves absorbs HCl in acylations, reducing side reactions.
-
Scale-Up Issues : Continuous flow systems enhance reproducibility for gram-scale synthesis .
Chemical Reactions Analysis
Pyridyl Group Reactivity
The 3-pyridyl substituent undergoes nucleophilic aromatic substitution (NAS) at the meta-position under acidic conditions. For example, reaction with Grignard reagents (e.g., MeMgBr) replaces hydrogen with alkyl groups.
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| NAS (Alkylation) | MeMgBr, THF, −78°C | 3-Pyridyl → 3-(Methyl)pyridyl | 55% |
| Oxidation | KMnO₄, H₂O, 100°C | Pyridyl → Pyridine N-oxide | 63% |
Methoxyphenethyl Modifications
The methoxy group is stable under basic conditions but undergoes demethylation with BBr₃ in DCM to yield a phenolic derivative. The phenethyl chain participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Demethylation | BBr₃, DCM, 0°C → RT | Methoxy → Hydroxyl | 78% |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | Phenethyl → Biarylphenethyl | 65–70% |
Electrophilic Substitution
The electron-rich C5 position of the triazolo-pyrimidine core reacts with nitrating agents (HNO₃/H₂SO₄) to introduce nitro groups, enabling further reductions to amines .
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5-NO₂ derivative | 60% |
| Reduction | H₂, Pd/C, EtOH | C5-NH₂ derivative | 85% |
Coordination Chemistry
The 3-pyridyl and triazole nitrogen atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Ru³⁺) . These complexes exhibit enhanced stability and catalytic activity .
| Metal Ion | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu²⁺ | Pyridyl N, Triazole N | Antimicrobial agents | |
| Ru³⁺ | Pyridyl N, Triazole N | Photodynamic therapy |
Microwave-Assisted Reactions
Microwave irradiation accelerates cycloaddition reactions , reducing reaction times from hours to minutes. For example, [3+2] cycloadditions with azides yield triazole hybrids .
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, CuI, MW, 100°C | Triazole-linked derivatives | 70% |
Vilsmeier-Haack Formylation
The C3 position of the triazolo-pyrimidine core undergoes formylation using POCl₃/DMF, enabling subsequent condensations .
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Formylation | POCl₃, DMF, 60°C | C3-CHO derivative | 58% |
Stability and Degradation Pathways
The compound is stable in DMSO and DMF but degrades under strong oxidizing conditions (e.g., H₂O₂, >50°C) via cleavage of the triazole ring. Acidic hydrolysis (HCl, 80°C) breaks the pyrimidine moiety.
| Condition | Degradation Pathway | Half-Life (t₁/₂) |
|---|---|---|
| H₂O₂ (30%), 60°C | Triazole ring oxidation | 2.5 hours |
| 2M HCl, 80°C | Pyrimidine ring hydrolysis | 1 hour |
Key Research Findings
-
Antiviral Derivatives : Analogues with C5-NH₂ groups show 50% inhibition of influenza A polymerase at 10 µM .
-
Anticancer Activity : Cu²⁺ complexes exhibit IC₅₀ values of 1.2–3.8 µM against MCF-7 breast cancer cells .
-
Solubility-Lipophilicity Balance : LogP = 2.1 (predicted) and aqueous solubility <5 µg/mL limit bioavailability.
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused with a pyrimidine ring. The presence of the methoxyphenethyl and pyridyl groups enhances its biological properties and pharmacological activities. The molecular formula is with a molecular weight of 331.4 g/mol.
Pharmacological Applications
Research indicates that compounds in the triazolo[1,5-a]pyrimidine class exhibit diverse biological activities, making them valuable in drug development. Some key applications include:
- Antitumor Activity : Studies have shown that derivatives of triazolo[1,5-a]pyrimidines possess significant anticancer potential. They can inhibit various cancer cell lines through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .
- Antiviral Properties : Interaction studies suggest that 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can bind to proteins involved in viral replication. This binding may inhibit viral proliferation, positioning it as a candidate for antiviral drug development.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties comparable to existing anti-inflammatory drugs. They are being investigated for their ability to reduce inflammation and pain without significant ulcerogenic effects .
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Antitumor Activity Study : In vitro assays showed that 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting its potential as an anticancer agent.
- Anti-inflammatory Assessment : In animal models of inflammation induced by carrageenan, derivatives of this compound demonstrated significant reductions in edema compared to controls. The results indicated a favorable safety profile with lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac® .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Insight : The 4-methoxyphenethyl chain in the target compound may confer better pharmacokinetic properties than the shorter 4-methoxyphenyl group in S1-TP .
Substituent Variations at Position 7
Pharmacological Profile Comparison
Key Insight : Unlike alkylthio-containing vasodilators or antifungal agents with pentafluorophenyl groups , the target compound’s 3-pyridyl and 4-methoxyphenethyl substituents suggest a specialized role in oncology, particularly in overcoming multidrug resistance (MDR) .
Structural-Activity Relationship (SAR) Highlights
- Position 2 : Bulky, lipophilic groups (e.g., 4-methoxyphenethyl) enhance bioavailability and target engagement compared to smaller aryl groups .
- Position 7 : Electron-withdrawing groups (e.g., 3-pyridyl) improve solubility and binding affinity to hydrophobic enzyme pockets .
- Metabolic Stability : The triazolopyrimidine core with aromatic substituents resists rapid hepatic degradation, unlike carbonyl-containing analogs .
Biological Activity
2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a triazole ring fused with a pyrimidine and substituted with methoxyphenethyl and pyridyl groups, enhances its pharmacological properties.
- Molecular Formula : C19H17N5O
- Molecular Weight : 331.4 g/mol
Research indicates that compounds in the triazolo[1,5-a]pyrimidine class exhibit various biological activities through interactions with specific biological targets such as enzymes and receptors. The mechanisms of action often involve:
- Inhibition of Enzymatic Activity : Many derivatives have shown potential as enzyme inhibitors, which can be critical in treating diseases such as cancer.
- Binding Affinity : The compound's structure allows for significant binding affinity to biological targets, impacting its efficacy.
Biological Activities
The biological activities associated with 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine include:
- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects by inhibiting key proteins involved in cancer progression.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for infection treatment.
- Neuroprotective Effects : Variants of this compound have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases.
Comparative Analysis
The following table compares 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 7-(3-Pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine | Different substituent on pyridine | Potential anti-inflammatory effects |
| 2-(Phenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine | Lacks methoxy group | May exhibit different solubility profiles |
| 2-(Benzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine | Variation in side chain | Explored for neuroprotective properties |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine:
- Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines by targeting specific oncogenic pathways.
- Enzyme Inhibition : Research focused on the inhibition of USP28 (Ubiquitin-Specific Protease 28) showed that certain triazolo-pyrimidine derivatives could effectively reduce tumorigenesis by regulating protein stability involved in cancer progression .
- Neuroprotective Studies : Investigations into neuroprotective effects revealed that some analogs could protect neuronal cells from oxidative stress-induced apoptosis.
Q & A
Q. How are rhodium(II) complexes used to study triazolopyrimidine coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
